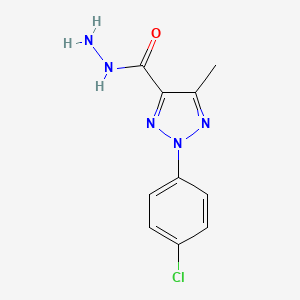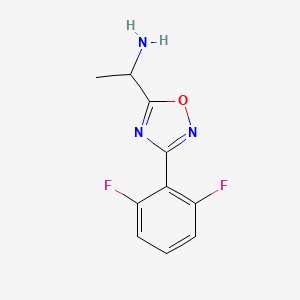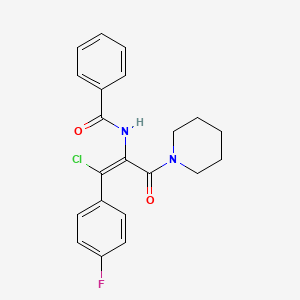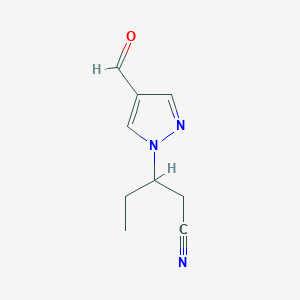
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiazole with 4-methoxybenzaldehyde, followed by acylation with butyric anhydride to introduce the butyramido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
作用機序
The mechanism of action of 2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
2-(2-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)thiazol-4-yl)acetic acid: This compound has similar structural features but with a chlorophenyl group instead of a methoxyphenyl group.
2-(2-(2-(4-Methylphenyl)thiazol-4-yl)acetamido)thiazol-4-yl)acetic acid: This compound has a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
2-(2-Butyramido-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the butyramido and methoxyphenyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-[2-(butanoylamino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-3-4-13(19)17-16-18-15(12(23-16)9-14(20)21)10-5-7-11(22-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,20,21)(H,17,18,19) |
InChIキー |
BXWYMSXHDLMIHR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















